4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5/c16-8-5-6-9(10(17)7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDUKPJLIMPEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase. Dihydrofolate reductase is an enzyme that plays a crucial role in the synthesis of nucleotides and amino acids, which are essential for cell growth and division.
Mode of Action
This compound interacts with its target, dihydrofolate reductase, by inhibiting its activity. This inhibition disrupts the synthesis of nucleotides and amino acids, thereby affecting cell growth and division.
Biochemical Pathways
The compound affects the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate, a reaction catalyzed by dihydrofolate reductase. Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides and certain amino acids. By inhibiting dihydrofolate reductase, the compound disrupts these biochemical pathways, leading to a decrease in cell growth and division.
Biochemical Analysis
Cellular Effects
The effects of 4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of DHFR by this compound leads to a decrease in the synthesis of thymidylate, purines, and certain amino acids, which are vital for DNA replication and cell division . This disruption can result in cell cycle arrest and apoptosis, making it a potential candidate for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of DHFR. The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a depletion of tetrahydrofolate and subsequently affects the synthesis of nucleotides and amino acids . Additionally, the compound may interact with other biomolecules, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of DHFR and associated cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DHFR without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DHFR. The inhibition of this enzyme affects the folate cycle, leading to alterations in the levels of tetrahydrofolate and its derivatives . These changes can impact metabolic flux and the synthesis of nucleotides and amino acids, further influencing cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can affect its activity and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effectiveness in inhibiting DHFR and other cellular processes.
Biological Activity
The compound 4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a member of the triazino-benzimidazole class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a difluorophenyl group attached to a triazino-benzimidazole core, which is critical for its biological activity.
Antitumor Activity
Research indicates that derivatives of benzimidazole and triazine possess significant antitumor properties. The compound has shown promise in inhibiting tumor cell proliferation through various mechanisms:
- Intercalation with DNA : Similar compounds have been observed to intercalate with DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .
- Inhibition of Kinases : The compound exhibits inhibitory effects on specific kinases involved in cancer progression. For instance, modifications to the phenyl moiety significantly affect the potency against JNK (c-Jun N-terminal kinase), an important target in cancer therapy .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that related benzimidazole derivatives can effectively inhibit the growth of various pathogens. The mechanism often involves binding to nucleic acids or disrupting cellular processes essential for microbial survival .
Anti-inflammatory Effects
Emerging evidence suggests that the compound may possess anti-inflammatory properties. In vitro studies have indicated that it can modulate inflammatory pathways, potentially making it useful in treating chronic inflammatory diseases .
Table 1: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | DNA intercalation and kinase inhibition | |
| Antimicrobial | Disruption of nucleic acid functions | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study: Antitumor Efficacy
In a study evaluating various derivatives of triazino-benzimidazole compounds, it was found that those with specific substitutions at the 4-position exhibited superior activity against human cancer cell lines. For instance, a derivative with a nitrophenyl group showed an IC50 value of 0.4 μM against JNK-mediated phosphorylation pathways, indicating potent antitumor activity .
Case Study: Antimicrobial Properties
Another investigation into antimicrobial activities revealed that certain benzimidazole derivatives could inhibit the growth of resistant strains of bacteria and fungi. The mechanism was primarily attributed to their ability to bind to DNA and interfere with replication processes .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at the 4-position, influencing electronic, steric, and solubility profiles:
Target Compound (2,4-Difluorophenyl) :
- Formula : Likely C₁₅H₁₁F₂N₅ (inferred from analogs).
- Features: Strong electron-withdrawing effects from ortho/para fluorines; enhanced metabolic stability compared to non-halogenated analogs.
Tautomerism and Structural Dynamics
Dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine derivatives exhibit annular prototropic tautomerism. For example:
- : Compounds exist in equilibrium between 3,4-dihydro (A), 1,4-dihydro (B), and 4,10-dihydro (C) forms .
- : NMR data confirm dominance of the 3,4-dihydro tautomer in DMSO solutions .
The 2,4-difluorophenyl group may stabilize specific tautomeric states due to steric and electronic effects, influencing reactivity and target binding.
Antiparasitic Activity (Ev17):
| Compound (4-Substituent) | Efficacy Against Trichinella spiralis (50 μg/ml, 24h) |
|---|---|
| 3-Hydroxyphenyl (3f) | 56% |
| 3-Fluorophenyl (3e) | 45% |
| Phenyl (3a) | 32% |
The 2,4-difluorophenyl analog is hypothesized to exhibit superior activity due to fluorine's electronegativity enhancing interactions with parasitic enzyme active sites.
DHFR Inhibition (Ev6):
- 4,4-Dimethyl analog : IC₅₀ = 10.9 mM (most active in series) .
- Target Compound : Fluorine substituents may lower IC₅₀ by improving binding to DHFR’s hydrophobic pocket.
Challenges and Discontinuations
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent approach:
- Construction of the benzimidazole nucleus.
- Formation of the 1,3,5-triazine ring fused to the benzimidazole.
- Introduction of the 2,4-difluorophenyl substituent at the 4-position of the triazino ring.
- Functional group transformations to afford the final 2-amine derivative.
Preparation of Benzimidazole Core
The benzimidazole scaffold is commonly synthesized via the condensation of o-phenylenediamine derivatives with aldehydes or aldehyde equivalents under reflux conditions. For example, methyl 4-formylbenzoate sodium metabisulfite salt is reacted with 4,5-dimethyl-1,2-phenylenediamine to selectively yield 2-substituted benzimidazoles through nucleophilic attack and subsequent cyclocondensation followed by aromatization.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | o-Phenylenediamine + Sodium metabisulfite aldehyde salt | Reflux in ethanol, then precipitation | 2-substituted benzimidazole derivative |
Formation of the Triazino Ring
The 1,3,5-triazine ring is formed by cyclization reactions involving amidine or related precursors. In the specific case of 1,4-dihydrotriazino[1,2-a]benzimidazole derivatives, the fusion is achieved by intramolecular cyclization of appropriate intermediates bearing amino and cyano or related groups under acidic or thermal conditions.
Oxidation and Final Functionalization
- Oxidizing agents such as potassium peroxymonosulfate (Oxone®) or f-butylammonium periodate are employed to achieve specific oxidation states or to remove protecting groups during the synthesis.
- The final amine at the 2-position is often introduced or revealed by treatment with hydrazine derivatives followed by purification steps.
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to synthesize related benzimidazole and triazine derivatives, significantly reducing reaction times (to minutes) and improving yields and purity. This method is particularly useful for the cyclization and coupling steps.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Benzimidazole formation | Condensation | Reflux ethanol, 12 h | 85-96 | Selective 2-substitution |
| Triazino ring cyclization | Cyclization | Microwave, 120-150 °C, 2-10 min | 70-90 | Acidic or neutral medium |
| Coupling with difluorophenyl | Suzuki coupling | Pd catalyst, ZnCl2 or MgBr2, inert atmosphere, DCM or THF | 60-80 | Requires halide leaving group |
| Oxidation | Using Oxone® or periodate | Room temp, 1-3 h | 75-85 | Final functionalization |
Analytical Characterization
- The synthesized compounds are characterized by ^1H and ^13C NMR spectroscopy, confirming the chemical shifts consistent with the fused heterocyclic system and difluorophenyl substituent.
- Mass spectrometry (MS) confirms molecular weight and purity.
- Infrared (IR) spectroscopy identifies functional groups such as NH, C=N, and aromatic C-H stretches.
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
Summary Table of Key Preparation Steps
| Synthetic Stage | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| Benzimidazole synthesis | o-Phenylenediamine, aldehyde | Reflux in ethanol | Form benzimidazole core |
| Triazino ring formation | Hydrazine hydrate, acid catalyst | Microwave irradiation | Cyclization to fused triazine |
| Difluorophenyl introduction | 2,4-Difluorophenylboronic acid, Pd catalyst | Suzuki coupling, inert atmosphere | Attach difluorophenyl group |
| Oxidation/functionalization | Oxone®, periodate | Mild oxidation | Final amine formation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2,4-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of 2-guanidinobenzimidazole derivatives with 2,4-difluorobenzaldehyde in polar aprotic solvents (e.g., DMF) under acidic catalysis (e.g., HCl) . Key parameters include:
- Temperature : Reflux (~100–120°C) to facilitate ring closure.
- pH : Acidic conditions (pH 3–5) to stabilize intermediates.
- Solvent : DMF or DMSO enhances solubility of aromatic precursors .
- Yield Optimization : Use TLC to monitor reaction progress and column chromatography for purification. Typical yields range from 50–70% .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and substituent positions (e.g., distinguishing 2,4-difluorophenyl signals) .
- X-ray Crystallography : Resolves disorder in fused triazino-benzimidazole rings and hydrogen bonding patterns (e.g., N–H⋯Cl interactions in salt forms) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]+ ion at m/z 385.1) .
Advanced Research Questions
Q. How do electronic effects of the 2,4-difluorophenyl substituent influence the compound’s reactivity and binding to biological targets?
- Methodological Answer :
- Computational Studies : Perform DFT calculations to map electron density distribution. Fluorine’s electronegativity enhances electrophilic character at the triazine ring, favoring interactions with nucleophilic residues (e.g., lysine in enzymes) .
- Comparative Analysis : Synthesize analogs with non-fluorinated aryl groups and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Interpretation : Fluorinated derivatives show 3–5× higher inhibitory activity against dihydrofolate reductase (DHFR) compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Dose-Response Refinement : Test the compound in orthogonal assays (e.g., microbial growth inhibition vs. mammalian cell cytotoxicity) to distinguish target-specific effects from off-target toxicity .
- Metabolic Stability : Use liver microsomal assays to assess if discrepancies arise from differential metabolism in prokaryotic vs. eukaryotic systems .
- Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates and models, ensuring p < 0.05 for significance .
Q. How can molecular docking and dynamics simulations improve understanding of its mechanism of action?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina to model interactions with DHFR (PDB: 1U72). Prioritize poses with hydrogen bonds to Asp27 and π-π stacking with Phe34 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Fluorophenyl groups reduce ligand flexibility, enhancing residence time (~2× longer than non-fluorinated analogs) .
- Validation : Cross-reference simulation data with mutagenesis studies (e.g., Ala mutations at Asp27 abolish activity) .
Experimental Design Considerations
Q. What is a robust protocol for evaluating antimicrobial activity while minimizing false positives?
- Methodological Answer :
- Strain Selection : Include Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains with clinical relevance .
- Controls : Use ciprofloxacin (positive) and DMSO (vehicle control).
- Assay Conditions : Broth microdilution (MIC) in Mueller-Hinton II medium, 18–24h incubation. Confirm bactericidal vs. bacteriostatic effects via time-kill curves .
Q. How should researchers design SAR studies to optimize triazino-benzimidazole derivatives?
- Methodological Answer :
- Scaffold Modifications : Introduce substituents at the triazine C4 position (e.g., methyl, nitro) and compare logP values via HPLC .
- Bioisosteric Replacement : Replace benzimidazole with imidazo[1,2-a]pyridine to assess impact on solubility and bioavailability .
- Data Table :
| Substituent | logP | MIC (µg/mL) | DHFR IC₅₀ (nM) |
|---|---|---|---|
| 2,4-F₂Ph | 2.1 | 1.25 | 18.3 |
| 4-NO₂Ph | 1.8 | 2.50 | 45.7 |
| 3-ClPh | 2.3 | 5.00 | 62.4 |
Data Contradiction Analysis
Q. Why might crystallization attempts yield polymorphic forms, and how can this be mitigated?
- Methodological Answer :
- Root Cause : Solvent polarity (e.g., ethanol vs. acetonitrile) and cooling rates influence nucleation. Disorder in phenyl ring orientation (observed in X-ray data) promotes polymorphism .
- Mitigation : Use seed crystals and slow evaporation. Characterize polymorphs via PXRD and DSC to identify thermodynamically stable forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
